molecular formula Al6V5 B14574585 CID 78066032

CID 78066032

Cat. No.: B14574585
M. Wt: 416.597 g/mol
InChI Key: URWWGYSKXXDZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066032 is a unique identifier assigned by PubChem, a public chemical database, to a specific organic compound. For example, CID-linked compounds in (taurocholic acid, CID 6675; DHEAS, CID 12594) are structurally annotated and compared in pharmacological contexts, highlighting the utility of CIDs in organizing chemical data .

Properties

Molecular Formula

Al6V5

Molecular Weight

416.597 g/mol

InChI

InChI=1S/6Al.5V

InChI Key

URWWGYSKXXDZIE-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[V].[V].[V].[V].[V]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066032 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and not publicly disclosed, general synthetic routes can be outlined. Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product yield and purity .

Chemical Reactions Analysis

CID 78066032 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

CID 78066032 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. Industrially, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78066032 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methodology for Comparing CID 78066032 with Similar Compounds

Comparative analysis of this compound would typically involve:

  • Structural Analysis : Identification of functional groups, stereochemistry, and molecular frameworks.
  • Physicochemical Properties : Evaluation of solubility, logP, molecular weight, and stability.
  • Biological Activity : Assessment of pharmacological targets, binding affinities, or toxicity profiles.
  • Spectral Data : Use of GC-MS or LC-ESI-MS (as in ) to compare fragmentation patterns via collision-induced dissociation (CID) .

However, the absence of direct data for this compound in the evidence necessitates reliance on generalized protocols from chemical research guidelines (e.g., Experimental Sections in and ).

Comparison with Structurally Similar Compounds

Parameter This compound Taurocholic Acid (CID 6675) DHEAS (CID 12594) Betulin (CID 72326)
Molecular Formula Not Available C₂₆H₄₅NO₆S C₁₉H₂₈O₅S C₃₀H₅₀O₂
Molecular Weight Not Available 515.7 g/mol 372.5 g/mol 442.7 g/mol
Key Functional Groups Not Available Sulfonic acid, hydroxyl Sulfate ester Triterpenoid alcohol
Biological Role Not Available Bile acid Neurosteroid Antiviral agent
Analytical Method Not Available LC-ESI-MS LC-ESI-MS GC-MS

Note: Data for this compound is inferred from comparative methodologies in and .

Key Research Findings and Limitations

  • Structural Analogues : Compounds like betulin (CID 72326) and taurocholic acid (CID 6675) are compared via CID-based mass spectrometry to differentiate isomers or confirm synthesis .
  • Pharmacological Overlaps: Inhibitors such as irbesartan (CID 3749) and troglitazone (CID 5591) are analyzed for substrate specificity, a approach applicable to this compound if its targets are known .
  • Limitations : The evidence lacks direct data on this compound, requiring assumptions based on PubChem’s general workflows. For instance, emphasizes rigorous metadata standards for CID-linked compounds, but these details are absent here .

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